

Application Notes and Protocols: Synthesis and Biological Evaluation of Dihydrofuran-2-one Derivatives

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Compound of Interest		
	(R)-5-(3,4-	
Compound Name:	Dihydroxybenzyl)dihydrofuran-	
	2(3H)-one	
Cat. No.:	B583368	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of dihydrofuran-2-one derivatives, a class of compounds with significant potential in biological studies and drug development. The protocols are accompanied by data on their biological activities and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Dihydrofuran-2-one, also known as γ -butyrolactone, and its derivatives are a versatile class of heterocyclic compounds. They are present in various natural products and have attracted considerable interest in medicinal chemistry due to their wide range of biological activities. These activities include anticonvulsant, anticancer, and enzyme inhibition properties, making them promising scaffolds for the development of novel therapeutic agents. This document outlines detailed methodologies for the synthesis and biological evaluation of these valuable compounds.

Synthesis of Dihydrofuran-2-one Derivatives



The synthesis of dihydrofuran-2-one derivatives can be achieved through various synthetic routes. One common and effective method is the tandem Knoevenagel-Michael cyclization reaction.

Experimental Protocol: Tandem Knoevenagel-Michael Cyclization

This protocol describes the synthesis of novel 2,3-dihydrofuran derivatives by reacting an α -tosyloxy ketone, 5,5-dimethyl-1,3-cyclohexanedione, and various aldehydes in the presence of an organocatalyst.[1]

Materials:

- α-Tosyloxy ketone
- 5,5-Dimethyl-1,3-cyclohexanedione
- Substituted aldehydes
- Phthalazine (organocatalyst)
- Acetonitrile (solvent)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Silica gel for column chromatography
- Ethyl acetate and n-hexane (eluent)

Procedure:

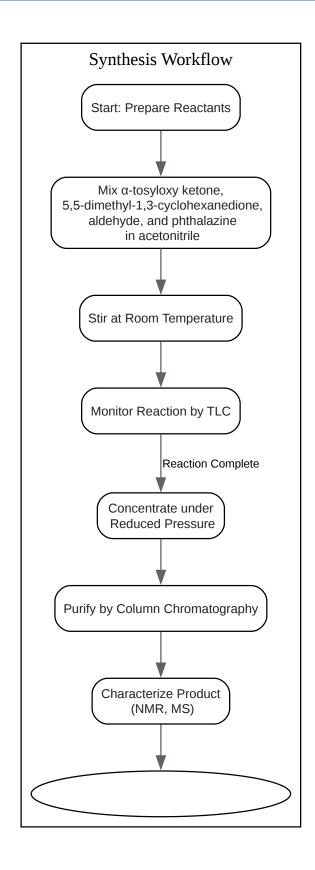
To a solution of α-tosyloxy ketone (1 mmol) and 5,5-dimethyl-1,3-cyclohexanedione (1 mmol) in acetonitrile (10 mL) in a round-bottom flask, add the desired substituted aldehyde (1 mmol).



- Add phthalazine (10 mol%) to the reaction mixture.
- Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion of the reaction, concentrate the mixture under reduced pressure.
- Purify the crude product by silica gel column chromatography using an ethyl acetate/n-hexane gradient to yield the desired 2,3-dihydrofuran derivative.[1]
- Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Experimental Workflow: Synthesis of Dihydrofuran-2one Derivatives





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Caption: General workflow for the synthesis of dihydrofuran-2-one derivatives.



Biological Activities of Dihydrofuran-2-one Derivatives

Dihydrofuran-2-one derivatives have been investigated for a variety of biological activities. Below are protocols for evaluating their anticonvulsant and anticancer properties, along with their ability to inhibit key enzymes in neurotransmitter metabolism.

Anticonvulsant Activity

A series of dihydrofuran-2(3H)-one derivatives have shown effectiveness in the maximal electroshock (MES) test, a common screening model for anticonvulsant drugs.[2]

Experimental Protocol: Maximal Electroshock (MES) Test

This protocol is used to assess the anticonvulsant activity of the synthesized compounds in mice.

Materials:

- Synthesized dihydrofuran-2-one derivatives
- Vehicle (e.g., 0.5% methylcellulose)
- Male albino mice (20-25 g)
- Electroshock apparatus
- Corneal electrodes

Procedure:

- Administer the test compounds intraperitoneally (i.p.) to groups of mice at various doses (e.g., 100, 300 mg/kg).
- After a set time (e.g., 0.5 hours), subject each mouse to an electrical stimulus (e.g., 50 mA,
 60 Hz for 0.2 s) via corneal electrodes.



- Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
- Protection is defined as the absence of the tonic hind limb extension.
- Determine the median effective dose (ED50), the dose that protects 50% of the animals from the induced seizure.

Data Presentation: Anticonvulsant Activity

Compound	Dose (mg/kg, i.p.)	MES Test Outcome	ED50 (mg/kg)	Reference
Derivative 4h	-	Protection	44.7	[3]
Derivative 4c	-	Protection	72	[3]
Derivative 4d	-	Protection	79	[3]
Quinazoline 5b	-	Protection	152	[4]
Quinazoline 5d	-	Protection	140	[4]
Quinazoline 5c	-	Protection	165	[4]

Anticancer Activity

Several dihydrofuran-2-one derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

- Synthesized dihydrofuran-2-one derivatives
- Human cancer cell lines (e.g., C6 glioma, HCT-116)



- Normal human cell line (e.g., HaCaT) for toxicity comparison
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
- Add MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Anticancer Activity (IC50 Values in μM)

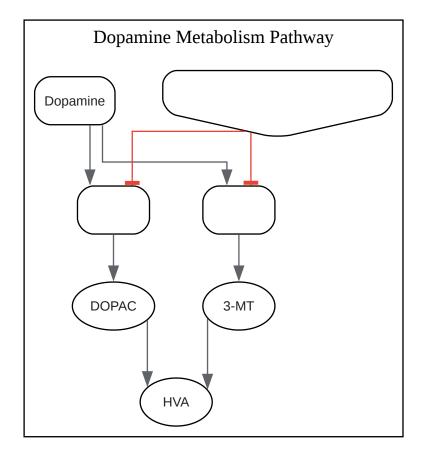


Compound	C6 Glioma	HCT-116	MCF-7	A549	Reference
4e	12.1	-	-	-	[5]
3b	-	7.3 - 21.3	-	-	[6]
3c	-	3.9 - 65.6	-	-	[6]
3a	-	-	-	23.4	[6]
3d	-	< 10	89	4.7	[6]

Enzyme Inhibition

Dihydrofuran-2-one derivatives have been shown to interact with and inhibit enzymes involved in neurotransmitter metabolism, such as Monoamine Oxidase B (MAO-B) and Catechol-O-methyltransferase (COMT).[7][8]

Signaling Pathway: Dopamine Metabolism and Inhibition





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Caption: Inhibition of dopamine metabolism by dihydrofuran-2-one derivatives.

Experimental Protocol: MAO-B Inhibition Assay

This fluorometric assay measures the inhibition of MAO-B activity.[9]

Materials:

- MAO-B Inhibitor Screening Kit (e.g., Sigma-Aldrich MAK296) or individual components:
 - Human recombinant MAO-B enzyme
 - MAO-B substrate (e.g., tyramine)
 - High Sensitivity Probe (e.g., Amplex Red)
 - Horseradish Peroxidase (HRP)
 - MAO-B Assay Buffer
 - Inhibitor control (e.g., selegiline)
- Synthesized dihydrofuran-2-one derivatives
- 96-well black plates
- Fluorescence microplate reader

Procedure:

- Prepare a working solution of the test inhibitors and the inhibitor control in MAO-B Assay Buffer.
- Add the test inhibitors and controls to the wells of a 96-well plate.
- Prepare the MAO-B enzyme solution and add it to the wells containing the inhibitors and an enzyme control well. Incubate for 10 minutes at 37°C.



- Prepare the MAO-B substrate solution containing the High Sensitivity Probe and HRP.
- Add the substrate solution to all wells to start the reaction.
- Measure the fluorescence intensity at Ex/Em = 535/587 nm in kinetic mode for 30 minutes at 37°C.
- Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Experimental Protocol: COMT Inhibition Assay

This assay measures the inhibition of COMT activity.[10]

Materials:

- Recombinant human S-COMT
- S-adenosyl-L-methionine (SAM)
- COMT substrate (e.g., 3-Bromo-7-hydroxy-4-dansylcoumarin, 3-BTD)
- MgCl2
- Dithiothreitol (DTT)
- Assay buffer (e.g., phosphate buffer)
- Synthesized dihydrofuran-2-one derivatives
- · 96-well plates
- Fluorescence microplate reader

Procedure:

 Prepare a reaction mixture containing recombinant human S-COMT, MgCl2, DTT, SAM, and the COMT substrate in the assay buffer.



- Add varying concentrations of the test compounds to the wells of a 96-well plate.
- Initiate the reaction by adding the reaction mixture to the wells.
- Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
- Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate.
- Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Data Presentation: Enzyme Inhibition (Inhibition Constant Ki)

Compound	МАО-В Кі (µМ)	COMT Ki (μM)	Reference
Derivative 2	Lower than Selegiline	Lower than Entacapone	[7][8]
Derivative 3	Lower than Selegiline	Lower than Entacapone	[7][8]
Derivative 7	-	Lower than Entacapone	[7][8]
Derivative 9	-	Lower than Entacapone	[7][8]
Derivative 10	-	Lower than Entacapone	[7][8]
Derivative 12	Lower than Selegiline	-	[7][8]
Derivative 13	-	Lower than Entacapone	[7][8]
Derivative 21	-	Lower than Entacapone	[7][8]
Derivative 26	Lower than Selegiline	Lower than Entacapone	[7][8]



Note: "Lower than" indicates a higher potency. Specific Ki values can be determined from the full experimental data.

Conclusion

The synthetic protocols and biological evaluation methods detailed in these application notes provide a comprehensive framework for researchers exploring the potential of dihydrofuran-2-one derivatives. The promising anticonvulsant, anticancer, and enzyme inhibitory activities of these compounds highlight their significance as a scaffold for the development of new therapeutic agents. The provided data and visualizations serve as a valuable resource for guiding future research in this exciting area of medicinal chemistry.

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